molecular formula C36H39FN10O4 B14758854 2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile

2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile

Cat. No.: B14758854
M. Wt: 694.8 g/mol
InChI Key: PWVDHMWXCIBVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amines, nitriles, and fluorinated aromatic rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile involves several steps:

    Synthetic Routes: The preparation typically starts with the formation of the pyrimidine core, followed by the introduction of the piperidine and benzonitrile moieties. Each step requires specific reagents and conditions to ensure the correct functionalization of the molecule.

    Reaction Conditions: The reactions are often carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates and yields.

    Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitriles to amines or reduce other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

    Major Products: The products of these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with new functional groups.

Scientific Research Applications

2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure.

    Industry: The compound’s properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific biological context, but they often involve modulation of signaling pathways and metabolic processes.

Comparison with Similar Compounds

2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile can be compared to other similar compounds:

    Similar Compounds: Compounds with similar structures include other pyrimidine derivatives and fluorinated aromatic compounds.

    Uniqueness: The unique combination of functional groups in this compound gives it distinct chemical and biological properties, setting it apart from other similar molecules.

Properties

Molecular Formula

C36H39FN10O4

Molecular Weight

694.8 g/mol

IUPAC Name

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile

InChI

InChI=1S/C36H39FN10O4/c1-42-33(48)15-31(44-11-3-5-28(40)21-44)47(36(42)51)20-26-14-29(10-8-24(26)18-39)41-30-6-4-12-45(22-30)32-16-34(49)43(2)35(50)46(32)19-25-13-27(37)9-7-23(25)17-38/h7-10,13-16,28,30,41H,3-6,11-12,19-22,40H2,1-2H3

InChI Key

PWVDHMWXCIBVPX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)NC3CCCN(C3)C4=CC(=O)N(C(=O)N4CC5=C(C=CC(=C5)F)C#N)C)C#N)N6CCCC(C6)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.